molecular formula C18H21N3O2 B2681675 5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS No. 2034400-58-1

5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Cat. No.: B2681675
CAS No.: 2034400-58-1
M. Wt: 311.385
InChI Key: QNJVYQLOLBWRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Phenyloxane-4-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound features a tetrahydropyrazolo[1,5-a]pyrazine core, a privileged scaffold recognized for its significant potential in developing biologically active molecules . The structure is functionalized with a 4-phenyloxane-4-carbonyl group, which enhances its complexity and offers diverse points for interaction with biological targets. The saturated pyrazine ring in the core structure improves aqueous solubility and offers favorable pharmacokinetic properties compared to fully aromatic systems. Researchers are increasingly exploring this scaffold for its utility in designing allosteric modulators . The specific structural motifs present in this compound make it a valuable intermediate for probing protein-protein interactions and for the synthesis of more complex derivatives aimed at challenging therapeutic targets. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-17(20-10-11-21-16(14-20)6-9-19-21)18(7-12-23-13-8-18)15-4-2-1-3-5-15/h1-6,9H,7-8,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJVYQLOLBWRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN4C(=CC=N4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives, followed by N-propargylation and subsequent cyclization using cesium carbonate in methanol . This method yields various pyrazolo[1,5-a]pyrazine derivatives, including the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions

5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, facilitated by reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of reduced pyrazolo[1,5-a]pyrazine derivatives.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrazine derivatives with various functional groups.

Scientific Research Applications

5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, as a cyclin-dependent kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Pyrazolo[1,5-a]pyrazine Core

The pyrazolo[1,5-a]pyrazine scaffold is highly versatile, with substituents significantly altering physicochemical and biological properties. Key comparisons include:

a) Trifluoromethyl Derivatives
  • Example : 2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride (CAS: 2031269-41-5)
    • Molecular Weight : 227.62 g/mol; Formula : C₇H₉ClF₃N₃
    • The trifluoromethyl group enhances metabolic stability and lipophilicity, making it favorable for CNS-targeting drugs. Its compact size minimizes steric hindrance compared to bulkier groups like phenyloxane .
b) Diaryl and Aryl-Substituted Derivatives
  • Example: 2,6-Diaryl pyrazolo[1,5-a]pyrazine-4(5H)-ketone derivatives These compounds exhibit antitumor activity, with one derivative showing IC₅₀ values of 12.3 µM against lung cancer A549 cells. The diaryl substitution likely enhances π-π stacking interactions with kinase targets .
c) Ester and Carboxylate Derivatives
  • Example : Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 477845-46-8)
    • Molecular Weight : 303.29 g/mol; Formula : C₁₅H₁₄FN₃O₃
    • The ester group improves cell permeability, while the fluorobenzyl moiety modulates electronic properties. The target compound’s phenyloxane carbonyl may offer stronger hydrogen-bonding capacity .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Key Substituents
Target Compound ~375.4* ~3.2* 4-Phenyloxane-4-carbonyl
2-(Trifluoromethyl)-derivative 227.62 1.8 Trifluoromethyl
Diaryl Antitumor Derivative ~350–400 ~2.5–3.5 2,6-Diaryl
Methyl Ester Derivative 303.29 2.1 4-Fluorobenzyl, Methyl Ester

*Estimated based on structural similarity.

Biological Activity

5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazolo derivatives, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O3C_{20}H_{20}N_{4}O_{3}, with a molar mass of approximately 364.41 g/mol. Its structural complexity includes a pyrazolo ring and various functional groups that contribute to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC20H20N4O3C_{20}H_{20}N_{4}O_{3}
Molar Mass364.41 g/mol
Structural FeaturesPyrazolo ring, carbonyl group

The mechanism of action of this compound involves its interaction with specific biological targets such as enzymes or receptors. Similar compounds have shown significant inhibitory effects on various enzymes involved in disease processes. For instance, studies indicate that pyrazolo derivatives can inhibit protein kinases and exhibit anticancer activity by inducing apoptosis in cancer cells.

Anticancer Activity

Research has demonstrated that compounds with similar structures exhibit notable anticancer properties. For example:

  • In vitro studies have shown that pyrazolo derivatives can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) with IC50 values ranging from 0.07 to 19.1 μM .
  • Mechanistic studies reveal that these compounds may regulate DNA damage response pathways and autophagy-related proteins in drug-resistant cancer cells .

Antimicrobial Activity

Some studies suggest that pyrazolo derivatives possess antimicrobial properties:

  • Antibacterial and antifungal activities have been reported against various pathogens, indicating potential applications in treating infections .
  • The presence of specific functional groups enhances the compound's ability to interact with microbial targets.

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluating a series of pyrazolo derivatives demonstrated that one compound exhibited an IC50 value of 0.18 μM against MCF-7 cells, significantly lower than standard chemotherapeutics like Adriamycin (IC50 = 14.1 μM) .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial activity of related pyrazolo compounds found effective inhibition against Staphylococcus aureus and Candida albicans, suggesting broad-spectrum antimicrobial potential .

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of 5-(4-phenyloxane-4-carbonyl)-pyrazolo[1,5-a]pyrazine to improve yield and purity?

  • Methodology :

  • Step 1 : Begin with cyclization reactions to form the pyrazolo[1,5-a]pyrazine core, using precursors like substituted hydrazines and carbonyl compounds. Optimize temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to favor ring closure .
  • Step 2 : Introduce the phenyloxane moiety via acylation or alkylation. Catalysts like Pd(PPh₃)₄ for cross-coupling reactions can enhance regioselectivity .
  • Step 3 : Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (>95%) .
    • Key Parameters : Monitor reaction progress with TLC, and optimize stoichiometry of reagents (e.g., 1.2 equivalents of acyl chloride for complete acylation) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and ring fusion. Look for characteristic pyrazolo[1,5-a]pyrazine protons at δ 6.8–7.5 ppm and carbonyl signals near δ 170 ppm .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ = 352.15) and detect isotopic patterns for halogenated analogs .
  • X-ray Crystallography : Resolve conformational ambiguities, particularly for stereocenters in the oxane ring .

Q. How can preliminary biological activity screening be designed for this compound?

  • Assay Design :

  • Antiviral Testing : Use HBV-infected HepG2 cells to measure IC₅₀ (e.g., via qPCR for viral DNA reduction) and assess cytotoxicity (CC₅₀) with MTT assays .
  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays .
  • Dosage : Test concentrations from 1 nM–100 µM, with positive controls (e.g., lamivudine for antivirals) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the phenyloxane substituent in bioactivity?

  • Approach :

  • Analog Synthesis : Replace phenyloxane with cyclohexyloxane, furan, or thiophene rings to assess electronic/steric effects .
  • Activity Mapping : Compare IC₅₀ values across analogs. For example, fluorophenyl derivatives () may show 10-fold higher antiviral potency due to enhanced lipophilicity .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to HBV capsid proteins .

Q. What strategies resolve contradictions in biological data across different assay platforms?

  • Troubleshooting :

  • Assay Variability : Replicate results in orthogonal assays (e.g., SPR for binding affinity vs. cellular assays). For instance, discrepancies in kinase inhibition may arise from ATP concentration differences .
  • Compound Stability : Verify stability in assay buffers (pH 7.4, 37°C) via LC-MS to rule out degradation artifacts .
  • Cell Line Specificity : Test in multiple cell lines (e.g., primary hepatocytes vs. HepG2) to confirm target engagement .

Q. How can computational methods predict metabolic pathways and toxicity profiles?

  • Tools :

  • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism sites (e.g., oxidation at the oxane methyl group) .
  • Metabolite Identification : Simulate Phase I/II metabolism with Schrödinger’s MetaSite. Prioritize in vitro microsomal studies (human liver microsomes + NADPH) for validation .

Q. What experimental designs validate in vivo efficacy and pharmacokinetics?

  • Protocol :

  • Animal Models : Administer orally (10–50 mg/kg) in HBV-transgenic mice; measure plasma/tissue concentrations via LC-MS/MS .
  • PK Parameters : Calculate bioavailability (F%), half-life (t₁/₂), and volume of distribution (Vd). For example, cyclopropyl analogs () show improved F% (>60%) due to reduced first-pass metabolism .
  • Toxicology : Assess liver/kidney function markers (ALT, creatinine) after 14-day dosing .

Q. How can researchers investigate synergistic effects with existing therapeutics?

  • Combination Studies :

  • Antiviral Synergy : Test with nucleoside analogs (e.g., tenofovir) using Chou-Talalay analysis. A synergistic combination index (CI < 1) suggests dose reduction potential .
  • Mechanistic Studies : Use transcriptomics (RNA-seq) to identify pathways co-targeted by the compound and existing drugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.